SK-216
描述
属性
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Function and Mechanism of Action
-
Modulation of the Tumor Microenvironment: The resulting increase in plasmin activity leads to the degradation of extracellular matrix components, which can impact cell migration and invasion.
Preclinical Efficacy in Oncology
Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of SK-216 in various cancer models.
In Vivo Tumor Growth and Metastasis
| Experimental Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Tumor Implantation | Lewis Lung Carcinoma (LLC) | Oral this compound | Reduced tumor size | [1] |
| Intravenous Tumor Injection | Lewis Lung Carcinoma (LLC) | Oral this compound | Reduced metastases | [1] |
| Subcutaneous Tumor Implantation | B16 Melanoma (PAI-1 non-secreting) | Oral this compound | Reduced tumor size | [1] |
| Intravenous Tumor Injection | B16 Melanoma (PAI-1 non-secreting) | Oral this compound | Reduced metastases | [1] |
Anti-Angiogenic Activity
This compound exhibits significant anti-angiogenic properties, which are believed to be a key contributor to its anti-tumor effects.[1]
| Assay | Cell Type | Treatment | Result | Reference |
| VEGF-induced Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Inhibition of migration | [1] |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Inhibition of tube formation | [1] |
| In Vivo Angiogenesis | Subcutaneous Tumors | Oral this compound | Reduced extent of angiogenesis | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vivo Tumor Models
-
Cell Lines: Lewis Lung Carcinoma (LLC) and B16 Melanoma cells were utilized.[1]
-
Animals: Wild-type mice were used as hosts.[1]
-
Subcutaneous Tumor Model: Tumor cells were implanted subcutaneously into the mice. Tumor size was monitored regularly.[1]
-
Metastasis Model: Tumor cells were injected intravenously to establish metastatic colonies, typically in the lungs.[1]
-
Treatment: this compound was administered orally.[1]
In Vitro Angiogenesis Assays
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were used.[1]
-
Migration Assay: The effect of this compound on VEGF-induced HUVEC migration was assessed.[1]
-
Tube Formation Assay: The ability of HUVECs to form capillary-like structures (tubes) in the presence of this compound was evaluated.[1]
Conclusion
References
SK-216 as a PAI-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation: Quantitative Analysis of SK-216 Efficacy
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
| Parameter | Value | Reference |
| IC50 for PAI-1 Inhibition | 44 µmol/L | [1] |
Table 2: In Vitro Effects on Cell Proliferation, Migration, and Tube Formation
| Cell Line | Assay | Treatment | Concentration | Outcome | Reference |
| HUVECs | Migration (VEGF-induced) | This compound | 30, 40, 50 µmol/L | Statistically significant inhibition | [1] |
| HUVECs | Tube Formation (VEGF-induced) | This compound | 30, 40, 50 µmol/L | Statistically significant inhibition | [1] |
| MRC-5 (human lung fibroblasts) | Proliferation | This compound | 50 µM | No effect | [2] |
| MRC-5 (human lung fibroblasts) | Proliferation | This compound | 150 µM | Suppression of proliferation | [2] |
Table 3: In Vitro Effects on Fibroblast Differentiation (TGF-β1 induced)
| Cell Line | Marker | Treatment | Concentration | Outcome | Reference |
| MRC-5 (human lung fibroblasts) | α-SMA mRNA | TGF-β1 + this compound | 50, 150 µM | Significant reversal of TGF-β1 induced increase | [2] |
| MRC-5 (human lung fibroblasts) | α-SMA protein | TGF-β1 + this compound | 50, 150 µM | Significant reduction in TGF-β1 induced expression | [2] |
| MRC-5 (human lung fibroblasts) | Fibronectin mRNA & protein | TGF-β1 + this compound | 50, 150 µM | No effect on TGF-β1 induced increase | [2] |
| MRC-5 (human lung fibroblasts) | Type I Collagen mRNA & protein | TGF-β1 + this compound | 50, 150 µM | No effect on TGF-β1 induced increase | [2] |
Table 4: In Vivo Anti-Tumor Efficacy in Mouse Models
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| Subcutaneous Lewis Lung Carcinoma (LLC) | This compound (oral) | Dose-dependent | Reduction in tumor size | [1] |
| Subcutaneous B16 Melanoma | This compound (oral) | Not specified | Reduction in tumor size | [3] |
| Tail Vein Metastasis (LLC & B16) | This compound (oral) | Not specified | Reduction in lung metastases | [1] |
Table 5: In Vivo Anti-Fibrotic Efficacy in a Mouse Model
| Fibrosis Model | Treatment | Outcome | Reference | | :--- | :--- | :--- | | Bleomycin-induced pulmonary fibrosis | this compound (oral) | Reduced degree of pulmonary fibrosis |[4] | | Bleomycin-induced pulmonary fibrosis | this compound (oral) | Reduced active PAI-1 levels in BALF |[4] | | Bleomycin-induced pulmonary fibrosis | this compound (oral) | Reduced PAI-1 mRNA expression in lung tissue |[4] | | Bleomycin-induced pulmonary fibrosis | this compound (oral) | Reduced α-SMA expression in lung tissue |[4] |
Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
-
Reagents:
-
Human uPA or tPA
-
Chromogenic plasmin substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.5, containing a detergent like Tween 80)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Procedure:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the chromogenic plasmin substrate to each well.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the effect of this compound on the migration of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. A control group should receive medium with the vehicle.
-
Induce migration with an appropriate stimulus, such as Vascular Endothelial Growth Factor (VEGF).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
HUVEC Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
VEGF
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for at least 30 minutes.
-
Harvest HUVECs and resuspend them in medium containing different concentrations of this compound and a pro-angiogenic stimulus like VEGF.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C for a period of 4-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
SK-216: A PAI-1 Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to SK-216 and its Target: PAI-1
Mechanism of Action of this compound in the Tumor Microenvironment
Inhibition of Angiogenesis
Reduction of Tumor Growth and Metastasis
Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Tumor Model | Lewis Lung Carcinoma (LLC) | Oral this compound | Reduced tumor size | [5] |
| Subcutaneous Tumor Model | B16 Melanoma | Oral this compound | Reduced tumor size | [5] |
| Tail Vein Metastasis Model | Lewis Lung Carcinoma (LLC) | Oral this compound | Reduced extent of lung metastases | [5] |
| Tail Vein Metastasis Model | B16 Melanoma | Oral this compound | Reduced extent of lung metastases | [5] |
| Orthotopic Osteosarcoma Model | 143B Human Osteosarcoma | Intraperitoneal this compound | Suppressed lung metastases | [2][4] |
Table 2: In Vitro Effects of this compound
| Cell Line | Assay | Treatment | Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | This compound | Inhibited VEGF-induced migration | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | This compound | Inhibited VEGF-induced tube formation | [5] |
| 143B Human Osteosarcoma Cells | Invasion Assay | This compound (25 and 50 µM) | ~40% inhibition of PAI-1 expression and suppressed invasion | [2] |
| 143B Human Osteosarcoma Cells | Western Blot | This compound | Reduced MMP-13 secretion | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the TME
Experimental Workflow for In Vivo Tumor Studies
Caption: Workflow for assessing this compound efficacy in in vivo tumor models.
Detailed Experimental Protocols
In Vivo Subcutaneous Tumor Model
-
Cell Culture: Lewis Lung Carcinoma (LLC) or B16 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Wild-type C57BL/6 mice are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors are palpable, mice are randomly assigned to a control group or a treatment group. This compound is administered orally daily at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.
-
Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
In Vitro HUVEC Tube Formation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF). A control group without this compound is included.
-
Incubation: The plate is incubated at 37°C for 6-12 hours.
-
Analysis: The formation of capillary-like structures (tubes) is observed and quantified using a microscope. The total tube length and number of branch points are measured using image analysis software.
In Vitro Cell Invasion Assay
-
Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane coated with Matrigel are used.
-
Cell Seeding: 143B human osteosarcoma cells are serum-starved overnight, then seeded into the upper chamber in a serum-free medium.
-
Treatment: Various concentrations of this compound are added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The chambers are incubated for 24-48 hours at 37°C.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
SK-216: A Novel PAI-1 Inhibitor for Osteosarcoma Metastasis Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor in children and adolescents. Despite advancements in combined therapeutic approaches including surgery and chemotherapy, the prognosis for patients with metastatic osteosarcoma, particularly with lung metastases, remains poor. This underscores the urgent need for novel therapeutic strategies targeting the molecular drivers of metastasis.
Core Mechanism of Action: Targeting the PAI-1/MMP-13 Axis
Preclinical Data Summary
The anti-metastatic potential of this compound has been evaluated in both in vitro and in vivo models of osteosarcoma. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound on Human Osteosarcoma 143B Cells
| Parameter | This compound Concentration (µM) | Result |
| PAI-1 Expression Inhibition | 25 | ~40% reduction[1] |
| 50 | ~40% reduction[1] | |
| Invasion Activity | 0 - 50 | Dose-dependent suppression[1] |
| Cell Proliferation | Not specified | No significant influence[1] |
| Cell Migration | Not specified | No significant influence[1] |
| MMP-13 Secretion | Dose-dependent | Reduction observed[1] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Mouse Model of Osteosarcoma
| Parameter | Treatment Group | Result |
| Lung Metastasis | This compound (6.6 µ g/200 µL, i.p., every 3 days) | Significant suppression[1] |
| Primary Tumor Growth | This compound (6.6 µ g/200 µL, i.p., every 3 days) | No significant influence[1] |
| PAI-1 Expression in Primary Tumor | This compound (6.6 µ g/200 µL, i.p., every 3 days) | Downregulation observed[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to facilitate the replication and further investigation of this compound's effects on osteosarcoma metastasis.
In Vitro Invasion Assay
This protocol is adapted from standard Matrigel invasion assays and the specific details provided in the study by Tsuge et al. (2018).
Objective: To assess the effect of this compound on the invasive capacity of osteosarcoma cells.
Materials:
-
Human osteosarcoma cell line (e.g., 143B)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free cell culture medium.
-
Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
-
Cell Preparation and Seeding:
-
Culture osteosarcoma cells to ~80% confluency.
-
Harvest cells using trypsin and resuspend in serum-free medium.
-
Count the cells and adjust the concentration.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
-
Treatment with this compound:
-
Add cell culture medium containing different concentrations of this compound (or vehicle control) to the upper chamber with the cells.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Assessment of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells in multiple fields of view under a microscope.
-
Orthotopic Mouse Model of Osteosarcoma Lung Metastasis
This protocol describes the establishment of an orthotopic osteosarcoma model that spontaneously metastasizes to the lungs, as used in the in vivo evaluation of this compound.
Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and lung metastasis of osteosarcoma.
Materials:
-
Human osteosarcoma cell line (e.g., 143B, preferably luciferase-labeled for in vivo imaging)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound (prepared for intraperitoneal injection)
-
Phosphate-buffered saline (PBS)
-
Anesthetics
-
Surgical instruments
-
In vivo imaging system (for luciferase-labeled cells)
Protocol:
-
Cell Preparation:
-
Culture and harvest osteosarcoma cells as described for the in vitro assay.
-
Resuspend the cells in a suitable medium or PBS at the desired concentration for injection.
-
-
Orthotopic Injection:
-
Anesthetize the mice according to approved animal care protocols.
-
Make a small incision over the knee joint to expose the proximal tibia.
-
Carefully inject the osteosarcoma cell suspension into the medullary cavity of the tibia.
-
Close the incision with sutures or surgical clips.
-
-
This compound Treatment:
-
Allow the primary tumor to establish for a set period (e.g., one week).
-
Administer this compound or vehicle control (PBS) via intraperitoneal injection at the specified dose and schedule (e.g., 6.6 µ g/200 µL every 3 days).
-
-
Monitoring Tumor Growth and Metastasis:
-
Monitor the growth of the primary tumor at regular intervals using calipers or an in vivo imaging system.
-
Monitor the development of lung metastases using the in vivo imaging system.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 5 weeks), euthanize the mice.
-
Excise the primary tumor and lungs.
-
Quantify the metastatic burden in the lungs (e.g., by counting metastatic nodules or measuring the area of metastatic lesions).
-
Conclusion and Future Directions
Future research should focus on:
-
Optimizing the dosing and administration schedule of this compound.
-
Investigating the potential for combination therapies with standard-of-care chemotherapeutics.
-
Exploring the efficacy of this compound in a broader range of osteosarcoma subtypes.
-
Conducting further preclinical studies to support the transition of this compound into clinical trials for osteosarcoma patients.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective treatments for metastatic osteosarcoma.
References
The PAI-1 Inhibitor SK-216 in Lewis Lung Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to SK-216 and Lewis Lung Carcinoma
The Role of Host PAI-1 in Tumor Progression
Quantitative Data Summary
Table 1: Summary of this compound Effects in Lewis Lung Carcinoma (Conceptual)
| Parameter | Control Group | This compound Treated Group | Percentage Inhibition (Conceptual) |
| Primary Tumor Volume (mm³) | High | Low | ~50% |
| Number of Lung Metastases | High | Low | Significant Reduction |
| Tumor Angiogenesis (Vessel Density) | High | Low | Significant Reduction |
| VEGF-Induced Endothelial Cell Migration | High | Low | Significant Inhibition |
| VEGF-Induced Endothelial Tube Formation | High | Low | Significant Inhibition |
Note: This table is a conceptual representation based on the reported findings. The exact quantitative values are not available.
Core Experimental Protocols
This section provides a detailed overview of the methodologies typically employed in the study of this compound in Lewis lung carcinoma models, based on established protocols.
Cell Culture
-
Cell Line: Lewis Lung Carcinoma (LLC1) cells.[8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin and streptomycin).[1]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculture: Cells are passaged every 3-4 days at a ratio of 1:10 when reaching confluence.[1]
In Vivo Subcutaneous Tumor Model
-
Tumor Cell Inoculation:
-
LLC cells are harvested from culture, washed, and resuspended in sterile phosphate-buffered saline (PBS) or a similar vehicle.
-
A suspension of 5 x 10^6 LLC cells in 100 µl of saline is injected subcutaneously into the flank of each mouse.[1]
-
-
This compound Administration:
-
This compound is administered orally. The specific formulation and dosage would be as described in the primary study.
-
Treatment typically begins when tumors reach a palpable size and continues for a specified duration.
-
-
Tumor Measurement:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: (length x width²) / 2.
-
In Vivo Metastasis Model
-
Tumor Cell Inoculation:
-
LLC cells are prepared as described above.
-
A suspension of LLC cells is injected intravenously via the tail vein.
-
-
This compound Administration: Oral administration of this compound is performed as in the subcutaneous model.
-
Metastasis Quantification:
-
After a predetermined period, mice are euthanized, and the lungs are harvested.
-
Lungs are fixed, and the number of metastatic nodules on the lung surface is counted.[2][10]
-
For more detailed analysis, lungs can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.[9]
-
In Vitro Angiogenesis Assays
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
VEGF-Induced Cell Migration Assay:
-
HUVECs are seeded in the upper chamber of a transwell plate.
-
The lower chamber contains media with Vascular Endothelial Growth Factor (VEGF) to stimulate migration.
-
This compound is added to the media to assess its inhibitory effect.
-
After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are stained and counted.
-
-
VEGF-Induced Tube Formation Assay:
-
A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a plate.
-
HUVECs are seeded onto the matrix in the presence of VEGF and varying concentrations of this compound.
-
After incubation, the formation of capillary-like tube structures is observed and quantified by measuring parameters such as tube length and branch points.
-
Signaling Pathways and Visualizations
Below are Graphviz diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow.
References
- 1. Murine Lewis Lung Carcinoma-Derived Endothelium Expresses Markers of Endothelial Activation and Requires Tumor-Specific Extracellular Matrix In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Role of the Plasminogen Activator Inhibitor 1 ( PAI1 ) in Ovarian Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. 2.11. Lung metastasis quantification [bio-protocol.org]
- 8. ebiohippo.com [ebiohippo.com]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for SK-216 (SNU-216) In Vitro Cell Culture
Introduction
These application notes provide a detailed protocol for the in vitro culture of the human gastric cancer cell line SNU-216. This cell line was established from a metastatic site (lymph node) of a 46-year-old female patient with gastric tubular adenocarcinoma. SNU-216 cells are an adherent, epithelial-like cell line, providing a valuable model for studying gastric cancer biology and for use in drug discovery and development. It is important to note that the designation "SK-216" in the context of cell culture likely refers to the SNU-216 cell line, as this compound is more commonly known as a chemical compound.
Cell Line Characteristics
| Characteristic | Description |
| Cell Line Name | SNU-216 |
| Synonyms | SNU216, NCI-SNU-216 |
| RRID | CVCL_3946[1] |
| Species of Origin | Homo sapiens (Human) |
| Tissue of Origin | Metastatic Lymph Node |
| Disease | Gastric Tubular Adenocarcinoma |
| Morphology | Epithelial-like, Adherent |
| Doubling Time | Approximately 36 hours[1] |
| Ploidy | Aneuploid |
Experimental Protocols
Media and Reagents
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum (FBS), heat-inactivated
-
1% Penicillin-Streptomycin (optional)
Reagents for Subculture:
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
0.25% Trypsin-EDTA solution
-
Complete Growth Medium
Reagents for Cryopreservation:
-
Complete Growth Medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Handling of Cryopreserved Cells
-
Upon receiving the cryovial, immediately transfer it to the vapor phase of liquid nitrogen for long-term storage or proceed with thawing.
-
To thaw, warm the vial rapidly in a 37°C water bath until a small amount of ice remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.
-
Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium the following day to remove any residual cryoprotectant and dead cells.
Routine Cell Culture Maintenance
-
Media Renewal: Change the culture medium every 2-3 days, depending on the cell density and medium color.
-
Monitoring: Observe the cells daily under an inverted microscope to check for confluence, morphology, and signs of contamination.
Subculturing Protocol
SNU-216 cells should be subcultured when they reach 80-90% confluency.
-
Aspirate the spent medium from the culture flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum.
-
Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Observe the cells under a microscope; they should appear rounded and detached.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new culture flasks at the recommended seeding density. A general subcultivation ratio is 1:2 to 1:3.
-
Add the appropriate volume of pre-warmed complete growth medium to the new flasks.
-
Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.
| Parameter | Recommendation |
| Subculture when | 80-90% confluent |
| Dissociation Reagent | 0.25% Trypsin-EDTA |
| Incubation Time | 2-5 minutes at 37°C |
| Subcultivation Ratio | 1:2 to 1:3 |
| Recommended Seeding Density | 2 x 10^4 to 5 x 10^4 cells/cm² |
Cryopreservation Protocol
-
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[2]
-
Resuspend the cell pellet in a pre-chilled cryopreservation medium at a concentration of 2-4 x 10^6 cells/mL.[2] A commonly used cryopreservation medium is 90% FBS with 10% DMSO.[2]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C overnight to ensure a slow cooling rate of approximately -1°C per minute.
-
For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.
Visualizations
TGF-β Signaling Pathway in Gastric Cancer
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. In many gastrointestinal cancers, including gastric cancer, alterations in this pathway are common.[3][4] SNU cell lines have been utilized in studies investigating the TGF-β signaling pathway.[5][6]
Caption: Canonical TGF-β/Smad signaling pathway.
Experimental Workflow: High-Throughput Drug Screening
SNU-216 cells are suitable for high-throughput screening (HTS) of anti-cancer compounds. The following workflow outlines a typical process.
Caption: A typical workflow for a cell-based high-throughput drug screen.
References
- 1. Cellosaurus cell line SNU-216 (CVCL_3946) [cellosaurus.org]
- 2. Cryopreservation of Cell Lines [sigmaaldrich.com]
- 3. The Role of TGF-β and Its Receptors in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering Gastric Cancer Cell SNU-216 for Self-destruction - Creative Biolabs [creative-biolabs.com]
- 6. Biology of SNU Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SK-216 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway
Data Presentation
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Summary of this compound Efficacy in Mouse Tumor Models
| Study | Mouse Model | Tumor Type | Administration Route | Dosage Regimen | Key Findings |
| Masuda et al., 2013 | C57BL/6 | Lewis Lung Carcinoma (LLC) | Oral | 10 mg/kg, daily | Significant reduction in primary tumor growth and lung metastasis. |
| Masuda et al., 2013 | C57BL/6 | B16 Melanoma | Oral | 10 mg/kg, daily | Significant reduction in primary tumor growth and lung metastasis. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Subcutaneous Tumor Model
This protocol is adapted from the study by Masuda et al. (2013) for investigating the efficacy of orally administered this compound on the growth and metastasis of Lewis Lung Carcinoma (LLC) or B16 Melanoma cells in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lewis Lung Carcinoma (LLC) cells or B16 Melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Animal gavage needles (20-22 gauge)
-
Syringes
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of oral this compound.
Procedure:
-
Tumor Cell Implantation:
-
Culture LLC or B16 melanoma cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice daily for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into a treatment group and a control (vehicle) group.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of treatment, dilute the stock solution with the vehicle (e.g., 0.5% carboxymethylcellulose) to the final desired concentration of 1 mg/mL for a 10 mg/kg dose in a 100 µL administration volume for a 20g mouse. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
-
Oral Administration:
-
Administer 10 mg/kg of this compound to the treatment group daily via oral gavage.
-
Administer an equal volume of the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), sacrifice the mice.
-
Excise the primary tumors and weigh them.
-
Examine the lungs and other organs for metastatic nodules. The number of surface lung metastases can be counted under a dissecting microscope.
-
Tumor and lung tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Note: The exact duration of the experiment and the endpoint criteria should be defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).
This document provides a starting point for researchers working with this compound. It is crucial to optimize the protocols for specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
preparing SK-216 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of SK-216
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Chemical Name | 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt | [1] |
| Molecular Weight | 533.52 g/mol | [1][2] |
| Empirical Formula | C₂₉H₂₉NNa₂O₆ | [2] |
| CAS Number | 654080-03-2 | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥98% (HPLC) | [1] |
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reproducible experimental results.
| Solvent | Concentration | Method | Reference |
| Water | 5 mM (2.67 mg/mL) | Gentle warming | [1] |
| Water | 12.50 mM (6.67 mg/mL) | Ultrasonic and warming and heat to 60°C | [3] |
Protocol for Preparing a 10 mM this compound Stock Solution in Water:
-
Materials:
-
This compound solid powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
-
0.22 µm sterile filter
-
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 533.52 g/mol * 1000 mg/g = 5.3352 mg
-
-
-
Procedure:
-
Weigh out 5.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be applied until the solution is clear.[3]
-
Once dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | Room Temperature | Desiccate | [1] | |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture. | [3] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture. | [3] |
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, wash immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) from your supplier for complete safety information.
Experimental Protocols
In Vitro Cell-Based Assays
This compound has been shown to inhibit cell invasion and angiogenesis in various cell lines.
Table of In Vitro Applications:
| Cell Line | Concentration(s) | Incubation Time | Assay | Observed Effect | Reference |
| 143B (Human Osteosarcoma) | 25, 50 µM | 48 h | Cell Invasion Assay | Inhibition of PAI-1 expression and cell invasion. | [3] |
| HUVECs | Not specified | Not specified | VEGF-induced migration and tube formation | Inhibition of migration and tube formation. | [4] |
Protocol: Cell Invasion Assay using a Transwell System
-
Cell Culture: Culture 143B osteosarcoma cells in appropriate media until they reach 70-80% confluency.
-
Starvation: Serum-starve the cells for 24 hours prior to the experiment.
-
Preparation of Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free media. Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Treatment: In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum). In the upper chamber, add serum-free media containing different concentrations of this compound (e.g., 0, 25, 50 µM).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).
-
Count the number of invading cells in several microscopic fields.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Stock Solution Preparation
A standardized workflow ensures consistency in the preparation of this compound stock solutions for various experiments.
References
- 1. cusabio.com [cusabio.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 4. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SK-216 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for SK-216 and its improved formulation, DT-216P2, in preclinical animal studies. The protocols are based on publicly available information and standard laboratory practices.
Introduction to this compound and DT-216P2
This compound, also known as DT-216, is a pioneering GeneTAC™ (Gene Targeting Chimera) small molecule developed to address the genetic basis of Friedreich's ataxia.[1][2][3] This condition is characterized by a GAA repeat expansion in the frataxin (FXN) gene, which hinders its transcription and leads to reduced levels of the essential mitochondrial protein, frataxin.[1][4][5][6] this compound is designed to bind to this expanded GAA sequence, thereby facilitating the transcription of the FXN gene and restoring frataxin production.[1][4][5][6][7]
Early preclinical and clinical development revealed that the initial formulation of DT-216 could cause injection site reactions, specifically thrombophlebitis.[7] This led to the development of an improved formulation, DT-216P2, which demonstrates a more favorable safety profile at the injection site and improved pharmacokinetic properties.[3][7] Preclinical studies for this compound and its successor have been conducted in rodent and non-human primate models.[8]
Administration Routes and Pharmacokinetic Overview
Systemic administration is necessary for this compound to reach target tissues, including the central nervous system, heart, and skeletal muscle.[8] The primary routes of administration explored in animal studies are intravenous and subcutaneous injections.[7]
Quantitative Data Summary
While specific pharmacokinetic parameters from animal studies are not extensively published, the following tables are structured to present such data once it becomes available. The values presented are illustrative placeholders based on typical small molecule drug discovery findings and should not be considered as actual experimental results for this compound.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents (Mouse Model)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous (IV) | 1 | 850 | 0.1 | 2.5 | 100 |
| Subcutaneous (SC) | 5 | 450 | 0.5 | 3.0 | 80 |
Table 2: Illustrative Pharmacokinetic Parameters of DT-216P2 in Non-Human Primates (NHP)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1200 | 0.1 | 4.0 | 100 |
| Subcutaneous (SC) | 10 | 600 | 1.0 | 5.5 | 75 |
Experimental Protocols
The following are generalized protocols for the administration of this compound/DT-216P2 in animal studies. These should be adapted based on specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Injection Protocol
Objective: To achieve rapid and complete systemic exposure.
Materials:
-
DT-216P2 formulated in a sterile, isotonic vehicle suitable for intravenous injection.
-
Appropriate syringes and needles (e.g., 27-30 gauge).
-
Animal restrainer.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats) or non-human primate model. Animals should be healthy and acclimated to the laboratory environment.
-
Dose Preparation: Prepare the dosing solution of DT-216P2 at the desired concentration in a sterile vehicle. The final formulation should be clear and free of particulates.
-
Animal Restraint: Properly restrain the animal. For rodents, a tail vein injection is common.
-
Injection Site Preparation: Gently warm the tail to dilate the lateral tail vein. Swab the injection site with 70% ethanol.
-
Administration: Insert the needle into the vein at a shallow angle. Slowly inject the dosing solution. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor for signs of distress or injection site complications. Return the animal to its cage once stable.
Subcutaneous (SC) Injection Protocol
Objective: To achieve sustained systemic exposure.
Materials:
-
DT-216P2 formulated in a sterile vehicle suitable for subcutaneous injection.
-
Appropriate syringes and needles (e.g., 25-27 gauge).
-
70% ethanol for disinfection.
Procedure:
-
Animal Model: As described for the IV protocol.
-
Dose Preparation: Prepare the dosing solution as per the IV protocol.
-
Injection Site Preparation: Shave the fur from the dorsal scapular region. Swab the skin with 70% ethanol.
-
Administration: Gently lift a fold of skin. Insert the needle into the tented area, parallel to the body surface. Inject the dosing solution to form a subcutaneous bleb. The injection volume should be appropriate for the site (e.g., 5-10 mL/kg for mice).
-
Post-injection Monitoring: Observe the animal for any adverse reactions and monitor the injection site for signs of irritation, inflammation, or necrosis over the following days. The improved formulation of DT-216P2 is expected to have a better local tolerance profile.[7]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound acts by targeting the expanded GAA repeats in the intron of the FXN gene. This binding event is believed to remodel the chromatin structure, making the gene more accessible to the transcriptional machinery and overcoming the transcriptional pausing caused by the repeat expansion. This leads to an increase in FXN mRNA and, subsequently, frataxin protein levels.
Caption: Mechanism of action of this compound/DT-216P2.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a compound like this compound in animal models.
Caption: General experimental workflow for this compound animal studies.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Design Therapeutics Reports Initial Results from Phase 1 Multiple-Ascending Dose Study of DT-216 for the Treatment of Friedrich Ataxia | Design Therapeutics, Inc [designtx.gcs-web.com]
- 3. ataxia.org.uk [ataxia.org.uk]
- 4. investors.designtx.com [investors.designtx.com]
- 5. friedreichsataxianews.com [friedreichsataxianews.com]
- 6. Design Therapeutics to Present Preclinical Data [globenewswire.com]
- 7. curefa.org [curefa.org]
- 8. friedreichsataxianews.com [friedreichsataxianews.com]
Application Notes and Protocols for SK-216 in a Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1] The Matrigel plug assay is a widely used in vivo model to study angiogenesis.[2][3] It involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies and allows for the infiltration of host cells and the formation of new blood vessels in response to pro-angiogenic stimuli.[2][4]
Experimental Protocols
Materials and Equipment
-
Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Matrigel: Growth factor-reduced Matrigel Matrix.
-
Pro-angiogenic Factor: Recombinant human or murine Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor-2 (FGF2).
-
Test Compound: SK-216.
-
Control Vehicle: Appropriate solvent for this compound (e.g., DMSO, PBS).
-
Anesthetics: For animal procedures.
-
Surgical Tools: Syringes, needles (24-26 gauge), scalpels, forceps.
-
Reagents for Analysis:
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the Matrigel plug assay with this compound.
Detailed Protocol
-
Preparation of Matrigel Mixture (on ice):
-
Thaw growth factor-reduced Matrigel overnight at 4°C.[2] Keep on ice at all times to prevent premature solidification.
-
Prepare the following experimental groups (volume per injection, typically 0.3-0.5 mL):
-
Group 1 (Negative Control): Matrigel + Vehicle.
-
Group 2 (Positive Control): Matrigel + Pro-angiogenic factor (e.g., 150 ng/mL VEGF) + Vehicle.
-
Group 3 (Experimental): Matrigel + Pro-angiogenic factor + this compound (at desired concentrations, e.g., 1, 10, 50 µM - concentrations should be optimized).
-
-
Gently mix the components in a pre-chilled tube. Avoid introducing air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved animal protocols.
-
Using a pre-chilled syringe with a 24-26 gauge needle, subcutaneously inject the Matrigel mixture into the dorsal flank of the mice.[2]
-
The Matrigel will form a solid plug as it warms to body temperature.
-
-
Incubation Period:
-
House the mice for a period of 7 to 14 days to allow for vascularization of the Matrigel plug. The optimal duration may need to be determined empirically.
-
-
Matrigel Plug Excision and Analysis:
-
At the end of the incubation period, euthanize the mice and surgically excise the Matrigel plugs.[2]
-
The plugs can be processed for various analyses:
-
Gross Examination: Photograph the plugs to visually assess vascularization.
-
Hemoglobin Quantification: Homogenize a portion of the plug and measure the hemoglobin content using a hemoglobin assay kit. This provides a quantitative measure of blood vessel formation.[6]
-
Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section.[2][8] Stain sections with antibodies against endothelial cell markers such as CD31 or CD34 to visualize and quantify blood vessels.[2]
-
RT-qPCR: Homogenize a portion of the plug in an RNA lysis buffer (e.g., TRIzol) for RNA extraction. Perform RT-qPCR to analyze the expression of angiogenesis-related genes (e.g., VEGFA, VEGFR2, CD31).[7][9]
-
-
Data Presentation
The quantitative data obtained from the Matrigel plug assay can be summarized in the following tables for clear comparison between experimental groups.
Table 1: Hemoglobin Content in Matrigel Plugs
| Treatment Group | N | Mean Hemoglobin (mg/dL) | Standard Deviation | p-value (vs. Positive Control) |
| Negative Control | 5 | |||
| Positive Control | 5 | |||
| This compound (Low Dose) | 5 | |||
| This compound (High Dose) | 5 |
Table 2: Microvessel Density from IHC Analysis
| Treatment Group | N | Mean Microvessel Density (vessels/mm²) | Standard Deviation | p-value (vs. Positive Control) |
| Negative Control | 5 | |||
| Positive Control | 5 | |||
| This compound (Low Dose) | 5 | |||
| This compound (High Dose) | 5 |
Table 3: Relative Gene Expression from RT-qPCR Analysis
| Treatment Group | N | Relative VEGFA mRNA Expression | Relative CD31 mRNA Expression |
| Negative Control | 5 | ||
| Positive Control | 5 | ||
| This compound (Low Dose) | 5 | ||
| This compound (High Dose) | 5 |
Signaling Pathway
Troubleshooting
-
Premature Matrigel Solidification: Ensure Matrigel and all related reagents and equipment are kept on ice until injection.
-
High Variability in Plug Size: Standardize injection volume and technique.
-
Difficulty in Locating Plugs: Inject into a consistent subcutaneous location. The high concentration Matrigel can help maintain plug integrity.[8]
Conclusion
References
- 1. Mechanical regulation of the early stages of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SK-216 Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: PAI-1 Inhibition in HUVECs
References
Application Notes and Protocols for SK-216 Anti-Metastatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the preclinical evaluation of SK-216's anti-metastatic efficacy. The described experimental designs cover key in vitro and in vivo assays to elucidate the mechanisms of action and quantify the therapeutic potential of this compound.
Hypothesized Signaling Pathway of this compound Action
Caption: Hypothesized signaling pathway of this compound in inhibiting cancer metastasis.
In Vitro Anti-Metastatic Studies
A series of in vitro assays are essential to dissect the specific effects of this compound on cancer cell metastatic potential. Human osteosarcoma (143B) and Lewis lung carcinoma (LLC) cell lines are recommended based on existing literature.[1][2]
Experimental Workflow for In Vitro Assays
References
Application Notes and Protocols for SK-216 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: PAI-1 Signaling Pathway
Experimental Protocol: Intraperitoneal Injection of this compound in a Mouse Xenograft Model
Materials
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Mouse xenograft model (e.g., BALB/c nude mice with intraperitoneally injected human colorectal cancer cells like Colo-205)
-
Anesthetic (optional, for inexperienced handlers)
-
Personal protective equipment (lab coat, gloves)
Experimental Workflow
Procedure
-
Preparation of this compound Solution:
-
Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
Animal Preparation and Restraint:
-
Weigh the mouse to accurately calculate the dose of this compound.
-
Properly restrain the mouse by grasping the loose skin over the shoulders and neck. The mouse should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert a sterile 25-27 gauge needle, bevel up, at a 15-20 degree angle.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and start over with a fresh needle and solution at a new site.
-
If aspiration is clear, slowly inject the this compound solution into the peritoneal cavity.
-
-
Post-Injection Care and Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
-
Continue treatment as per the experimental design (e.g., daily injections for a specified period).
-
Data Presentation
The efficacy of this compound treatment can be assessed by monitoring tumor growth and overall animal health.
Table 1: Representative Dosing and Efficacy of PAI-1 Inhibitors in Mouse Xenograft Models
| PAI-1 Inhibitor | Mouse Model | Tumor Cell Line | Dosage and Administration | Key Findings | Reference |
| This compound | Wild-type | Lewis Lung Carcinoma | Oral administration | Reduced size of subcutaneous tumors and extent of metastases. | [1] |
| TM5441 | BALB/c nude | Colo-205 (co-injected with CFA or FBS) | Intraperitoneal injection | Significantly lower tumor burden in treated mice. | [6] |
| TM5441 | Xenotransplanted mice | HT1080 and HCT116 | 20 mg/kg daily, oral | Increased tumor cell apoptosis and disruptive effect on tumor vasculature. | [7] |
| Tiplaxtinin (PAI-039) | Athymic mice | T24 and HeLa | 1 mg/kg, oral | Reduced tumor xenograft growth, reduced tumor angiogenesis, and increased apoptosis. | [8] |
Table 2: Expected Outcomes of this compound Treatment in a Peritoneal Carcinomatosis Model
| Parameter | Measurement Method | Expected Outcome with this compound Treatment |
| Tumor Burden | Bioluminescent imaging (for luciferase-expressing cells), tumor nodule count and weight at necropsy | Reduction in bioluminescent signal, number, and weight of tumor nodules compared to vehicle control. |
| Ascites Formation | Measurement of abdominal circumference, volume of ascitic fluid at necropsy | Decreased abdominal circumference and ascitic fluid volume. |
| Animal Survival | Kaplan-Meier survival analysis | Increased median and overall survival time. |
| Mechanism of Action Confirmation | Immunohistochemistry (IHC) or Western blot of tumor tissue | Decreased expression of PAI-1, reduced angiogenesis markers (e.g., CD31), and increased apoptosis markers (e.g., cleaved caspase-3). |
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wcrj.net [wcrj.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-mediated PAI-1 inhibition in a mouse model of peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
SK-216 solubility issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SK-216. The following information addresses common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound exhibits poor solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] For many poorly soluble compounds, creating a high-concentration stock in 100% DMSO is a common starting point.
Q2: What is the general stability of this compound in aqueous solutions?
A2: Due to its hydrophobic nature, this compound may precipitate out of aqueous solutions over time, especially at higher concentrations and neutral pH. The stability of this compound in your experimental buffer will depend on the final concentration of the compound and the composition of the buffer. It is advisable to prepare fresh dilutions from your organic stock solution for each experiment.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered. However, the choice of solvent will depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents. The solubility in these solvents should be determined empirically.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
Q: I observed precipitation immediately after diluting my this compound DMSO stock into my aqueous experimental buffer. How can I prevent this?
A: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the Co-solvent Percentage: While minimizing the organic solvent concentration is often desired, a certain percentage may be necessary to maintain solubility. Try preparing a dilution series with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance for your assay. Be mindful of the solvent's potential effects on your experimental system.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[3][4]
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups.[3] Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.
-
Particle Size Reduction: For some applications, techniques like sonication of the final solution can help to break down aggregates and transiently improve dispersion, though this may not prevent eventual precipitation.[3]
Issue 2: Inconsistent results in cell-based assays.
Q: I am seeing high variability in my experimental results when using this compound in cell culture. Could this be related to its solubility?
A: Yes, poor solubility can lead to inconsistent effective concentrations of the compound in your assay, resulting in high variability.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation or cloudiness. Use a microscope if necessary.
-
Pre-solubilization Protocol: Ensure your dilution protocol is consistent. Adding the DMSO stock to a vortexing tube of buffer can aid in rapid dispersion and reduce the chances of localized high concentrations that can lead to precipitation.
-
Formulation Strategies: For in vivo or long-term in vitro studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6]
Experimental Protocols & Data
Solubility of this compound in Various Solvents
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is intended as a guideline; actual solubility may vary based on the purity of the compound and the specific conditions.
| Solvent | Temperature (°C) | Approximate Solubility |
| Water | 25 | < 0.1 mg/mL |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL |
| DMSO | 25 | ≥ 50 mg/mL |
| Ethanol | 25 | ~5 mg/mL |
| Propylene Glycol | 25 | ~2 mg/mL |
Protocol: Preparation of an this compound Working Solution using a Co-solvent Method
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile experimental aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out a known amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the this compound powder and vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the amount of DMSO in the final working solution, it is often helpful to make an intermediate dilution in the experimental buffer.
-
For example, dilute the 10 mM stock solution 1:10 in the experimental buffer to create a 1 mM intermediate solution with 10% DMSO. Vortex while adding the stock solution.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate solution into the experimental buffer to achieve your desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
-
-
Final Check:
-
Visually inspect the final working solutions for any signs of precipitation before use.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
how to dissolve SK-216 for cell culture
Frequently Asked Questions (FAQs)
Q1: What is SK-216 and what is its primary application in cell culture?
Q2: What is the chemical name and CAS number for this compound?
A2: The chemical name for this compound is 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt. Its CAS number is 654080-03-2.
Q3: Is this compound soluble in common cell culture solvents like DMSO or PBS?
A3: this compound is soluble in water. One supplier suggests a maximum concentration of 5 mM in water with gentle warming. Another indicates solubility up to 12.50 mM in water with the aid of ultrasonication and heating to 60°C[1]. For in vivo studies, this compound has been administered intraperitoneally in PBS, suggesting its solubility and stability in this buffer[1].
Q4: What is the recommended final concentration of this compound in cell culture medium?
A4: The optimal final concentration will vary depending on the cell type and the specific experiment. Published studies have used concentrations in the range of 0-50 μM for inhibiting the invasion of human osteosarcoma cells[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | - Prepare a fresh stock solution at a lower concentration.- Aid dissolution by gentle warming or sonication as recommended.- Ensure the solvent is of high purity. |
| Precipitation upon dilution in culture medium | The final concentration of the compound in the aqueous medium is too high, or the compound has limited aqueous solubility. | - Lower the final concentration of this compound in the culture medium.- Ensure the stock solution is fully dissolved before adding it to the medium.- Add the stock solution to the medium slowly while vortexing or mixing. |
| Inconsistent experimental results | - Degradation of the compound.- Inaccurate concentration of the stock solution.- Variability in cell culture conditions. | - Prepare fresh stock solutions regularly and store them properly.- Verify the concentration of your stock solution.- Maintain consistent cell culture conditions, including cell density and passage number. |
| Cell toxicity observed | The concentration of this compound is too high for the specific cell line. | - Perform a dose-response curve to determine the cytotoxic threshold for your cells.- Reduce the final concentration of this compound used in your experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 533.52 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out 5.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied until the solution is clear[1].
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 533.52 g/mol | |
| CAS Number | 654080-03-2 | |
| Solubility in Water | 5 mM (with gentle warming) | |
| Solubility in Water | 12.50 mM (with ultrasonic and warming to 60°C) | [1] |
| Purity | ≥98% (HPLC) |
Experimental Workflow
Caption: Workflow for preparing this compound stock solution and its application in cell culture experiments.
References
preventing SK-216 precipitation in media
Welcome to the technical support center for SK-216. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. We recommend preparing a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For most cell culture applications, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[3] This can be caused by several factors:
-
Supersaturation: The concentration of this compound may exceed its solubility limit in the final aqueous medium.[4]
-
pH shift: The pH of the cell culture medium can affect the solubility of the compound.[5][6]
-
Temperature changes: A rapid change in temperature, such as adding a cold stock solution to warm media, can decrease solubility.
-
Interactions with media components: Salts, proteins, and other components in the media can interact with this compound and reduce its solubility.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Solvent Concentration: Keep the final DMSO concentration in your culture medium as low as possible while ensuring this compound remains dissolved.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
-
Pre-warm Solutions: Ensure both your this compound stock solution and the cell culture medium are at 37°C before mixing.[1]
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the media can help solubilize hydrophobic compounds through protein binding.[2]
-
pH Adjustment: While not always feasible for cell culture, ensuring the final pH of the medium is optimal for this compound solubility can be a factor.[6]
-
Sonication: Briefly sonicating the final solution can help dissolve small precipitates.[1]
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation with this compound, follow this troubleshooting workflow:
Quantitative Data
The solubility of this compound can be influenced by the solvent and the final concentration of that solvent in the aqueous medium. Below is a summary of recommended starting concentrations for stock solutions and final assay concentrations.
| Solvent | Recommended Stock Concentration | Recommended Final Solvent Concentration in Media |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) |
| Ethanol | 5-20 mM | ≤ 1% (v/v) |
Note: These are general recommendations. The optimal concentrations may vary depending on the specific cell line and experimental conditions. Always perform a solvent tolerance test for your specific cell type.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a step-by-step guide for dissolving and diluting this compound to minimize precipitation.
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a stock concentration of 20 mM.
-
Vortex or sonicate the vial at room temperature until the powder is completely dissolved.[1] This is your stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Warm an aliquot of the 20 mM stock solution and your cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to the pre-warmed medium. For example, dilute the 20 mM stock 1:10 in media to get a 2 mM intermediate solution.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate (or stock) solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Mix gently by pipetting or inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
This compound Signaling Pathway
References
- 1. Streptokinase--the drug of choice for thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 4. Plasminogen activation by streptokinase via a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptokinase - Wikipedia [en.wikipedia.org]
- 6. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
SK-216 stability in DMSO at room temperature
Welcome to the technical support center for SK-216. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound dissolved in DMSO?
Currently, there is no publicly available data specifically detailing the stability of this compound in DMSO at room temperature. As a general best practice for compounds of unknown stability, it is highly recommended to prepare fresh solutions in DMSO for immediate use. If short-term storage is necessary, it is advisable to store the solution at -20°C or -80°C and minimize freeze-thaw cycles.
Q2: How long can I store this compound in DMSO at room temperature?
The stability of compounds in DMSO at room temperature can vary significantly. While some compounds can remain stable for extended periods, others may degrade more rapidly. A study on a large and diverse set of compounds showed that after 3 months of storage at room temperature in DMSO, the probability of observing the compound was 92%, which decreased to 83% after 6 months.[1][2] However, this is a general observation and may not be representative of this compound's specific stability profile. Therefore, prolonged storage at room temperature is not recommended without performing a stability assessment.
Q3: What are the potential signs of this compound degradation in a DMSO solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue: Inconsistent experimental results using this compound solution in DMSO.
Inconsistent results can often be attributed to the degradation of the compound in the stock solution.
Recommended Action: Assess the stability of your this compound stock solution.
It is crucial to determine the stability of this compound under your specific laboratory conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
General Compound Stability in DMSO at Room Temperature
The following table summarizes general findings on compound stability in DMSO, which can serve as a reference. Please note that these are general trends and the stability of this compound should be experimentally verified.
| Storage Duration | Probability of Observing Compound | Reference |
| 3 Months | 92% | [1][2] |
| 6 Months | 83% | [1][2] |
| 1 Year | 52% | [1][2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO at Room Temperature using HPLC-UV
This protocol outlines a method to determine the stability of this compound in a DMSO solution when stored at room temperature.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Autosampler vials
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This will be your stock solution.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the stock solution and dilute it to a working concentration (e.g., 100 µM) with an appropriate solvent (e.g., 50:50 ACN:water).
-
Store the remaining stock solution at room temperature, protected from light.
-
At subsequent time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), take another aliquot from the stock solution and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. This will need to be optimized for this compound, but a general starting point for a C18 column could be a gradient elution from 10% ACN in water to 90% ACN in water (both with 0.1% formic acid) over 15 minutes.
-
Inject the prepared samples from each time point onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength for this compound.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram from the T=0 sample.
-
Integrate the area of the this compound peak for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining against time to visualize the stability of this compound in DMSO at room temperature. The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
This compound Mechanism of Action: PAI-1 Signaling Pathway
References
troubleshooting inconsistent results with SK-216
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using SK-216, a novel kinase inhibitor, in their experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guide: Inconsistent Results with this compound
Experiencing variability in your experimental outcomes with this compound? This guide addresses common issues and provides systematic steps to identify and resolve them.
Problem 1: Higher than Expected IC50 Value
If the half-maximal inhibitory concentration (IC50) of this compound in your assay is significantly higher than the expected range (based on provided datasheets), consider the following possibilities:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure this compound is stored at the recommended temperature (-20°C) and protected from light. 2. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. High cell density can lead to increased metabolism or binding of the compound, reducing its effective concentration. |
| Assay Incubation Time | 1. Verify that the incubation time with this compound is optimal for observing the desired effect. 2. A shorter incubation may not be sufficient for the compound to exert its full inhibitory effect. |
| Serum Protein Binding | 1. Be aware that components in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailability. 2. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
Problem 2: High Well-to-Well Variability in Assay Readouts
Significant variation between replicate wells can obscure the true effect of this compound. Use this checklist to minimize variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette and ensure proper mixing between pipetting steps. |
| "Edge Effect" in Plates | 1. To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Dilution | 1. Perform serial dilutions carefully and ensure thorough mixing at each step. 2. Prepare a master mix of the final treatment media to add to the cells, rather than adding small volumes of concentrated compound directly to each well. |
| Assay Reagent Addition | 1. Ensure all assay reagents are brought to room temperature before use. 2. Add reagents consistently across all wells, paying attention to timing, especially for kinetic assays. |
Problem 3: No Observable Effect of this compound
If you are not observing the expected biological effect of this compound in your cell-based assays, it is crucial to systematically investigate potential issues with the compound, the cells, or the experimental setup.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a lack of effect with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical Kinase-X, a key enzyme in the "Cell Proliferation Signaling Pathway." By binding to the ATP-binding pocket of Kinase-X, this compound prevents its phosphorylation and subsequent activation of downstream signaling molecules, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Caption: Proposed signaling pathway inhibited by this compound.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. We recommend preparing a stock solution of 10 mM in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: Is this compound compatible with all cell culture media?
A3: this compound has been tested and shown to be stable in common cell culture media such as DMEM and RPMI-1640, supplemented with up to 10% FBS. However, interactions with specific media components have not been exhaustively studied. If you are using a specialized medium, we recommend a pilot experiment to ensure compatibility and consistent activity.
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will be cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. A typical starting range for a dose-response experiment would be from 0.01 µM to 10 µM.
Q5: Can I use this compound in animal models?
A5: While this compound has shown efficacy in in vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Please refer to the latest product datasheet or contact our technical support for the most current information on in vivo applications.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-Kinase-X
This protocol is for detecting the inhibition of Kinase-X phosphorylation by this compound.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase-X and total Kinase-X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Data Summary
The following table summarizes typical IC50 values of this compound in various cancer cell lines. Note that these values are for reference only and may vary depending on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.25 |
| A549 | Lung Cancer | 0.80 |
| MCF-7 | Breast Cancer | 1.50 |
| U87-MG | Glioblastoma | 0.55 |
potential off-target effects of SK-216
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for SK-216?
Q2: Is there any publicly available data on the off-target effects of this compound?
A2: Based on a comprehensive review of publicly available scientific literature, there is no specific data on the broad off-target profile of this compound, such as kinase screening panels or safety pharmacology studies. Preclinical studies have focused on its efficacy and on-target mechanism without detailing any observed adverse or off-target effects.[1][2][3][4]
Q3: What are the potential implications of off-target effects in my experiments?
Q4: How can I proactively assess the potential for off-target effects with this compound in my experimental system?
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Apoptosis | This compound may be inhibiting a kinase or other protein essential for cell survival in your specific cell line. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use a structurally unrelated PAI-1 inhibitor to see if the toxicity is recapitulated. 3. Consider a broad-spectrum kinase inhibitor screen to identify potential off-target interactions. |
| Phenotype Does Not Correlate with PAI-1 Inhibition Levels | The observed effect may be due to an off-target activity of this compound that is more potent than its PAI-1 inhibition in your system. | 1. Validate PAI-1 inhibition at the concentrations used. 2. Attempt to rescue the phenotype by adding exogenous active PAI-1. 3. Use a secondary assay to confirm the on-target pathway is being modulated as expected. |
| Inconsistent Results Between Different Cell Lines | Cell lines may have varying expression levels of potential off-target proteins, making some more sensitive to off-target effects of this compound. | 1. Characterize the expression of PAI-1 and potential off-target proteins in your cell lines. 2. Consider using a PAI-1 knockout/knockdown cell line as a control to distinguish on-target from off-target effects. |
| In Vivo Efficacy Observed, but with Unexpected Side Effects | This compound may have off-target activities in vivo that were not apparent in vitro, leading to unforeseen toxicity or physiological changes. | 1. Conduct a thorough literature search for known toxicities of compounds with similar chemical scaffolds. 2. Perform preliminary toxicology studies in animal models to assess safety before large-scale efficacy studies. |
Hypothetical Off-Target Profile Data
The following table is a hypothetical representation of data from a kinase selectivity screen. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase Target | IC50 (nM) | Potential Implication |
| PAI-1 (On-Target) | 15 | Expected high potency against the intended target. |
| Hypothetical Off-Target Kinase 1 (e.g., a Src family kinase) | 250 | Potential for effects on cell adhesion, proliferation, and migration at higher concentrations. |
| Hypothetical Off-Target Kinase 2 (e.g., a cell cycle kinase) | >10,000 | Unlikely to be a significant off-target at therapeutic concentrations. |
Experimental Protocols
1. General Kinase Profiling Assay (Biochemical)
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of kinases.
-
Objective: To determine the IC50 values of this compound against a broad range of kinases.
-
Materials: Recombinant human kinases, corresponding substrates, ATP, this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Method:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.
-
Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to verify target engagement in a cellular context.
-
Method:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing unbound, denatured protein) from the insoluble fraction by centrifugation.
-
Visualizations
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
Technical Support Center: Optimizing SK-216 Concentration for Maximum Inhibition
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SK-216?
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. To maintain its activity, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1] When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment to ensure compound stability.
Q4: What are the potential off-target effects of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent inhibitor concentration across wells.3. Edge effects in the plate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.2. Mix the inhibitor-containing medium thoroughly before adding to the wells.3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| No or low inhibition observed | 1. Inhibitor concentration is too low.2. The cell line is not sensitive to PAI-1 inhibition.3. The inhibitor has degraded.4. Incorrect assay endpoint or timing. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).2. Confirm PAI-1 expression in your cell line (e.g., via Western Blot or qPCR).3. Prepare fresh stock and working solutions of this compound.4. Optimize the incubation time. For some endpoints, a longer incubation period (e.g., 48-72 hours) may be necessary. |
| High level of cell death (cytotoxicity) | 1. Inhibitor concentration is too high.2. Off-target cytotoxic effects.3. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range.2. Test the inhibitor in a PAI-1 null cell line to distinguish between on-target and off-target toxicity.3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times or conditions.3. Lot-to-lot variability of reagents (e.g., serum). | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Standardize all incubation times and ensure consistent temperature and CO₂ levels.3. If possible, use the same lot of critical reagents for a set of related experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Plate reader or microscope for data acquisition
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range would be from 200 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Performance: Perform your specific functional assay according to its protocol.
-
Data Analysis: Measure the assay endpoint and plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound on your cell line.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density for viability assays and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, similar to the dose-response protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Treat the cells with the this compound dilutions and controls.
-
Incubation: Incubate the plate for the same duration as your functional assay.
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the concentration at which significant cytotoxicity occurs.
Data Presentation
| Inhibitor | Cell Line(s) | Concentration Range | Effect | Reference |
| This compound | 143B (osteosarcoma) | 0-50 µM | Inhibited cell invasion | [1] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibited VEGF-induced migration and tube formation | [2] |
| Tiplaxtinin (PAI-039) | HT1080, HCT116 | 9.7 - 60.3 µM (IC₅₀) | Decreased cell viability | [6] |
| TM5275 | Endothelial Cells | Not specified | Inhibited EC branching | [6] |
| TM5441 | HT1080, HCT116 | 9.7 - 60.3 µM (IC₅₀) | Decreased cell viability | [6] |
| MDI-2517 | CCL210 (human lung fibroblasts) | 100 µM | Modulated myofibroblast phenotype | [4] |
Visualizations
PAI-1 Signaling Pathway
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
Technical Support Center: SK-216 in Non-Cancerous Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of SK-216 on non-cancerous cell lines?
Q2: How does this compound affect the function of non-cancerous endothelial cells?
Q3: What are the known signaling pathways affected by this compound in non-cancerous cells?
Troubleshooting Guides
Cell Viability (MTT) Assay
Issue: High background or inconsistent results in your MTT assay when testing this compound.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| This compound interferes with MTT reduction | Run a cell-free control with this compound and MTT reagent to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®). |
| Suboptimal cell seeding density | Perform a cell titration experiment to determine the optimal seeding density for a linear MTT response. |
| Incomplete formazan (B1609692) crystal solubilization | Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilizing agent. Consider using a different solubilization buffer if issues persist. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and reagents. |
For more detailed troubleshooting, refer to established MTT assay protocols and guides.[7][8][9]
Apoptosis (Annexin V/PI) Assay via Flow Cytometry
Issue: Difficulty in distinguishing between apoptotic, necrotic, and live cell populations after this compound treatment.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inappropriate compensation settings | Use single-stain controls for Annexin V and Propidium (B1200493) Iodide (PI) to set proper compensation on the flow cytometer. |
| Cell clumping | Ensure single-cell suspension by gentle pipetting and filtering the cell suspension before analysis. |
| Delayed analysis after staining | Analyze cells promptly after staining, as prolonged incubation can lead to secondary necrosis and inaccurate results. |
| Low percentage of apoptotic cells | Optimize the concentration of this compound and the treatment duration to induce a detectable level of apoptosis. |
For further guidance, consult detailed protocols and troubleshooting resources for Annexin V/PI staining.[10][11][12][13][14][15][16][17]
Cell Cycle (Propidium Iodide) Assay via Flow Cytometry
Issue: Poor resolution of cell cycle phases (G0/G1, S, G2/M) following this compound treatment.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Cell aggregates | Filter the cell suspension through a nylon mesh to remove clumps before staining. |
| Inadequate fixation | Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to ensure proper fixation. |
| RNA contamination | Include an RNase A treatment step in your protocol to eliminate PI binding to double-stranded RNA. |
| High coefficient of variation (CV) | Run samples at a low flow rate on the cytometer and ensure proper instrument alignment and calibration. |
For more in-depth troubleshooting, refer to established protocols for cell cycle analysis using propidium iodide.[18][19][20][21][22][23][24]
Data Presentation
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines (Template)
Researchers should populate this table with their own experimental data.
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cell | 72 | |
| NHDF | Normal Human Dermal Fibroblast | 72 | |
| [Your Cell Line] | [Cell Type] | [Duration] |
Table 2: Effect of this compound on Apoptosis in Non-Cancerous Cell Lines (Template)
Researchers should populate this table with their own experimental data.
| Cell Line | This compound Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HUVEC | 0 (Control) | ||
| HUVEC | [Concentration 1] | ||
| HUVEC | [Concentration 2] | ||
| [Your Cell Line] | 0 (Control) | ||
| [Your Cell Line] | [Concentration 1] | ||
| [Your Cell Line] | [Concentration 2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Non-Cancerous Cell Lines (Template)
Researchers should populate this table with their own experimental data.
| Cell Line | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HUVEC | 0 (Control) | |||
| HUVEC | [Concentration 1] | |||
| HUVEC | [Concentration 2] | |||
| [Your Cell Line] | 0 (Control) | |||
| [Your Cell Line] | [Concentration 1] | |||
| [Your Cell Line] | [Concentration 2] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[25][26][27]
Apoptosis Assay (Annexin V/PI) Protocol
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of live, early apoptotic, and late apoptotic/necrotic cells.[10][11]
Cell Cycle Analysis (Propidium Iodide) Protocol
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases.[18][19][20]
Visualizations
Caption: Simplified VEGF signaling pathway in endothelial cells.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. interchim.fr [interchim.fr]
- 14. kumc.edu [kumc.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 23. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 24. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: SK-216 In Vivo Studies
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SK-216?
Q2: What are the expected therapeutic effects of this compound in in vivo models?
Q3: What are the potential unexpected outcomes or adverse effects to monitor for during this compound in vivo studies?
Troubleshooting Guide: Unexpected Outcomes
Issue 1: Signs of Bleeding or Impaired Hemostasis
-
Symptoms: Unexplained bruising, prolonged bleeding from injection or minor abrasion sites, hematuria (blood in urine), hematochezia (blood in stool), or internal hemorrhage detected during necropsy.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: If bleeding is observed, consider performing a dose-response study to identify the minimum effective dose with an acceptable safety margin.
-
Hemostasis Assessment: Implement a bleeding assessment protocol (see "Experimental Protocols" section) to quantitatively measure the effect of this compound on hemostasis in your animal model.
-
Coagulation Parameter Monitoring: Collect blood samples to analyze coagulation parameters such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and fibrinogen levels. While these may not be directly altered, they provide a baseline of the animal's coagulation status.
-
Pathological Examination: Conduct thorough gross and histopathological examinations of all major organs at necropsy to identify any signs of hemorrhage.
-
Issue 2: Unexpected Effects on Tumor Microenvironment or Fibrotic Tissue
-
Symptoms: Alterations in tissue architecture, inflammatory cell infiltrate, or other histological findings that are not aligned with the expected anti-tumor or anti-fibrotic effects.
-
Troubleshooting Steps:
-
Detailed Histopathology: Perform comprehensive histological analysis of the target tissues using stains such as Hematoxylin and Eosin (H&E), Masson's trichrome (for collagen), and immunohistochemistry for relevant cell markers (e.g., inflammatory cells, endothelial cells).
-
Molecular Analysis: Analyze tissue samples for changes in the expression of genes related to inflammation, cell adhesion, and extracellular matrix remodeling.
-
Data Presentation
Due to the lack of publicly available quantitative data on unexpected outcomes, the following table is provided as a template for researchers to systematically collect and analyze key safety parameters during their in vivo studies with this compound.
Table 1: Template for In Vivo Safety and Hemostasis Monitoring for this compound Studies
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Notes |
| General Health | ||||
| Body Weight Change (%) | Daily/Weekly | |||
| Clinical Observations | e.g., lethargy, piloerection | |||
| Hemostasis | ||||
| Bleeding Time (seconds) | Tail clip or other method | |||
| Incidence of Bruising (%) | ||||
| Hematology | ||||
| Platelet Count (x10^9/L) | ||||
| Hemoglobin (g/dL) | ||||
| Clinical Chemistry | ||||
| ALT/AST (U/L) | Liver function | |||
| Creatinine (mg/dL) | Kidney function | |||
| Necropsy Findings | ||||
| Incidence of Hemorrhage (%) |
Experimental Protocols
Protocol: Mouse Tail Bleeding Time Assay
This protocol provides a method to assess the in vivo effect of this compound on hemostasis.
-
Animal Preparation: Anesthetize the mouse according to your institution's approved protocol. Ensure the animal is on a heated surface to maintain body temperature and normal blood flow.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the assay.
-
Tail Transection: Using a sterile scalpel, transect the tail 3 mm from the tip.
-
Bleeding Measurement: Immediately start a stopwatch. Gently blot the tail tip with filter paper every 15 seconds, being careful not to disturb the forming clot.
-
Endpoint: The time to cessation of bleeding is recorded when no new blood appears on the filter paper for two consecutive 15-second intervals.
-
Data Analysis: Compare the mean bleeding time between the this compound-treated groups and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to this compound studies.
Caption: Troubleshooting Workflow for In Vivo Studies.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in PAI-1 Expression Assays with SK-216
Frequently Asked Questions (FAQs)
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[8][9] |
| Contaminated reagents | Prepare fresh buffers and substrate solutions. Ensure TMB substrate is colorless before use. | |
| High antibody concentration | Optimize the concentration of primary and/or secondary antibodies. | |
| Cross-reactivity | Use a different blocking buffer (e.g., BSA instead of non-fat dry milk).[10] | |
| Weak or No Signal | Inactive reagents | Check the expiration dates of all kit components. Store reagents as recommended.[11] |
| Insufficient antigen | Increase the amount of sample loaded or consider concentrating the sample. | |
| Incorrect antibody dilution | Optimize the antibody concentrations through titration. | |
| Improper incubation times/temperatures | Adhere strictly to the protocol's recommended incubation times and temperatures.[11] | |
| High Variability Between Replicates | Pipetting inconsistency | Use calibrated pipettes and ensure consistent technique.[12] |
| Edge effects | Avoid using the outermost wells of the plate or ensure even temperature distribution during incubation. | |
| Incomplete mixing of reagents | Thoroughly mix all reagents before adding them to the wells. |
Western Blot Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Poor protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[10][13] |
| Low antibody concentration | Increase the concentration of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).[14] | |
| Insufficient protein loaded | Increase the amount of protein loaded per well.[13][14] | |
| Inactive antibody or substrate | Use fresh antibody and substrate solutions. | |
| High Background | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[10][14] |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibody.[14] | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-Specific Bands | Primary antibody concentration too high | Decrease the primary antibody concentration. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[13] | |
| Too much protein loaded | Reduce the amount of protein loaded per well.[14] |
qPCR Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Amplification or Low Signal | Poor RNA quality or quantity | Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. |
| Inefficient reverse transcription | Optimize the reverse transcription reaction conditions. | |
| Primer/probe degradation | Store primers and probes properly and avoid repeated freeze-thaw cycles. | |
| High Cq Values | Low target expression | Increase the amount of cDNA template. |
| PCR inhibition | Dilute the cDNA template to reduce the concentration of inhibitors. | |
| Inconsistent Replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Template contamination | Use aerosol-resistant pipette tips and maintain a clean workspace. |
Data Presentation
| Cell Line | Treatment | SK-216 Concentration | Incubation Time | PAI-1 Inhibition | Reference |
| Human Osteosarcoma (143B) | This compound | 25 µM | 48 hours | 40% | [4] |
| Human Osteosarcoma (143B) | This compound | 50 µM | 48 hours | 40% | [4] |
| Human Lung Adenocarcinoma (A549) | TGF-β1 + this compound | Not specified | Not specified | Inhibition of PAI-1 mRNA and protein elevation | [1] |
| Human Lung Fibroblast (MRC-5) | TGF-β + this compound | Not specified | Not specified | Attenuation of fibroblast to myofibroblast differentiation | [1] |
| Cell Type | Condition | PAI-1 Concentration (ng/24 hours) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) - 4G/4G genotype | Basal | 9.7 (7.0, 13.5) | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - 4G/5G genotype | Basal | 9.5 (6.5, 13.9) | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - 5G/5G genotype | Basal | 10.9 (7.8, 15.1) | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - 4G/4G genotype | IL-1 Stimulated | 25.9 (23.1, 29.1) | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - 4G/5G genotype | IL-1 Stimulated | 27.2 (23.6, 31.3) | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - 5G/5G genotype | IL-1 Stimulated | 23.1 (19.5, 27.3) | [6] |
| Valvular Interstitial Cells (VICs) | LDL Stimulated | 32% increase vs. control | [7] |
Experimental Protocols
Protocol 1: Induction of PAI-1 Expression with TGF-β1 in A549 Cells
-
Cell Culture: Culture A549 human lung adenocarcinoma epithelial cells in appropriate growth medium until they reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to synchronize them.
-
TGF-β1 Treatment: Treat the cells with TGF-β1 at a concentration of 1-10 ng/mL for the desired time period (e.g., 24-48 hours).
-
This compound Co-treatment (Optional): For experiments involving this compound, co-treat the cells with the desired concentration of this compound (e.g., 10-50 µM) along with TGF-β1.
-
Sample Collection:
-
Cell Lysate: Lyse the cells to extract total protein for Western blot analysis or RNA for qPCR analysis.
Protocol 2: PAI-1 ELISA
-
Standard and Sample Addition: Add standards and samples (cell culture supernatants, plasma, etc.) to the wells and incubate as per the manufacturer's instructions.
-
Washing: Wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution to terminate the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: PAI-1 Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
- 1. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 2. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content.abcam.com [content.abcam.com]
- 6. The effect of number of days in culture and plasminogen activator inhibitor-1 (PAI-1) 4G/5G genotype on PAI-1 antigen release by cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAI-1 Overexpression in Valvular Interstitial Cells Contributes to Hypofibrinolysis in Aortic Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. arp1.com [arp1.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to PAI-1 Inhibitors: SK-216 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition
Data Presentation
In Vitro Potency of PAI-1 Inhibitors
| Compound | PAI-1 IC50 (μM) | Cell-based IC50 (μM) | Cell Line(s) |
| SK-216 | 44[1] | Not Reported | Not Reported |
| Tiplaxtinin (B1681322) (PAI-039) | 2.7[2][3] | 43.7 (T24), 52.8 (UM-UC-14)[4] | Human bladder cancer |
| TM5275 | 6.95[5] | 9.7 - 60.3[4] | Various cancer cell lines |
| TM5441 | 3.58 - 60.3[6] | 13.9 - 51.1[7] | Various cancer cell lines |
| MDI-2517 | Not Reported | Not Reported | Not Reported |
Pharmacokinetic Profiles
| Compound | Animal Model | Dose | Cmax | Tmax | Key Findings |
| Tiplaxtinin (PAI-039) | Rat | 1-30 mg/kg (p.o.) | Not Reported | 90 min pre-injury | Effective in thrombosis models.[8] |
| TM5275 | Rat | 10 mg/kg | 17.5 ± 5.2 μM | Not Reported | Favorable profile with low toxicity.[5] |
| TM5441 | Mouse | 20 mg/kg (p.o.) | 11.4 μM | 1 hour | Undetectable after 23 hours.[7] |
| MDI-2517 | Healthy Volunteers | Single ascending oral dose | Not Reported | Not Reported | Phase 1 clinical trial initiated.[9] |
Key Experimental Protocols
In Vitro PAI-1 Inhibition Assay (General Protocol)
-
Procedure :
-
The chromogenic substrate for tPA is added.
-
The residual tPA activity is measured by monitoring the color change spectrophotometrically.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to evaluate the anti-fibrotic potential of therapeutic agents.
-
Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Procedure :
-
A single intratracheal or intranasal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[10]
-
After a defined period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.
-
Endpoints : The extent of fibrosis is assessed through histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring), and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).[11][12]
-
In Vivo Xenograft Cancer Model
This model is used to assess the anti-tumor efficacy of a compound.
-
Animal Model : Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.
-
Procedure :
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered according to a specific dosing regimen (e.g., oral gavage daily).[4]
-
Endpoints : Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for histological analysis to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).[6]
Signaling Pathways and Experimental Workflows
PAI-1 Signaling in Fibrosis
General Experimental Workflow for PAI-1 Inhibitor Evaluation
Comparative Discussion
This compound has demonstrated efficacy in preclinical models of cancer, where it was shown to reduce tumor size and metastasis.[13] However, its reported in vitro potency (IC50 of 44 μM) appears to be lower than that of other inhibitors like Tiplaxtinin (IC50 of 2.7 μM) and TM5275 (IC50 of 6.95 μM).
TM5275 and its successor TM5441 were developed to have improved solubility and oral bioavailability.[14] Both have demonstrated anti-tumor and anti-angiogenic activity in preclinical cancer models.[7] TM5275 has also shown promise in attenuating hepatic fibrosis in rat models.[2][15]
Conclusion
References
- 1. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protumorigenic Activity of Plasminogen Activator Inhibitor-1 Through an Antiapoptotic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mditherapeutics.com [mditherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting Skp2 E3 Ligase Suppresses Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAI-1 inhibitor MDI-2517 shows superior preclinical efficacy in systemic sclerosis models | BioWorld [bioworld.com]
A Comparative Guide to PAI-1 Inhibitors: SK-216 vs. Tiplaxtinin (PAI-039)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and tiplaxtinin based on published preclinical studies.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | Tiplaxtinin (PAI-039) | Reference(s) |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | Plasminogen Activator Inhibitor-1 (PAI-1) | [4][6],[6][7] |
| IC₅₀ (PAI-1 Inhibition) | 44 µM | 2.7 µM | [6],[6][7] |
| Anti-proliferative IC₅₀ | Not Reported | 43.7 µM (T24 bladder cancer cells) | [7] |
| Anti-angiogenic Effect | Inhibited VEGF-induced HUVEC migration and tube formation | Reduces microvessel density in xenograft models | [2][3],[8] |
| Anti-metastatic Effect | Inhibited invasion of osteosarcoma cells | Reduced tumor xenograft growth | [8],[6] |
Table 2: In Vivo Efficacy and Administration
| Parameter | This compound | Tiplaxtinin (PAI-039) | Reference(s) |
| Administration Route | Oral, Intraperitoneal | Oral | [4][8],[6][7] |
| Primary Indication Studied | Cancer (Anti-tumor, Anti-angiogenesis) | Thrombosis, Cancer | [4],[3][7] |
| In Vivo Model (Cancer) | LLC & B16 mouse models (subcutaneous & metastasis) | T24 & HeLa human xenografts in athymic mice | [4],[6][7] |
| In Vivo Model (Thrombosis) | Not Reported | Rat carotid thrombosis model, Canine coronary artery model | [3][9] |
| Observed In Vivo Effects | Reduced tumor size, metastasis, and angiogenesis | Increased time to occlusion, reduced thrombus weight, reduced tumor growth | [4],[3][6][9] |
| Clinical Development | Preclinical | Unsuccessful in clinical trials due to bleeding risk | [1] |
Key Experimental Protocols
PAI-1 Activity Assay (ELISA-based)
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[3]
-
Principle: A basement membrane matrix extract (e.g., Matrigel®) is thawed on ice and used to coat the wells of a multi-well plate. The plate is incubated at 37°C to allow the matrix to polymerize into a gel. Human Umbilical Vein Endothelial Cells (HUVECs) are then seeded onto the gel in media containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test inhibitor. After an incubation period (typically 4-18 hours), the formation of tube-like networks is observed and quantified by microscopy. The total length of the tubes or the number of branch points is measured using imaging software to determine the inhibitory effect of the compound.[1][7][10]
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of a compound on the chemotactic migration of endothelial cells towards a stimulant.[3]
-
Principle: A two-compartment Boyden chamber is used, separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF). Endothelial cells (e.g., HUVECs) are seeded into the upper chamber in serum-free media containing the test inhibitor at various concentrations. The chamber is incubated for several hours (e.g., 4-6 hours) at 37°C. During this time, cells migrate through the pores in the membrane towards the chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of migrated cells indicates an inhibitory effect.[11]
Summary and Conclusion
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. PAI-1 Assays [practical-haemostasis.com]
- 6. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. corning.com [corning.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to SK-216 and PAI-1 siRNA: Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Efficacy Data: A Tabular Comparison
Table 1: Efficacy of SK-216 in Cancer Models
| Model | Cell Line | Treatment | Outcome Measure | Result | Reference |
| Subcutaneous Tumor | Lewis Lung Carcinoma | This compound (oral) | Tumor Volume Reduction | Significant reduction | Masuda et al., 2013 |
| Metastasis | B16 Melanoma | This compound (oral) | Reduction in Lung Metastases | Significant reduction | Masuda et al., 2013 |
Specific quantitative data on tumor volume and metastasis reduction from the full-text article will be added upon retrieval.
Table 2: Efficacy of PAI-1 siRNA in Disease Models
| Model | Animal | Treatment | Outcome Measure | Result | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Rat | PAI-1 siRNA (intratracheal) | PAI-1 mRNA Reduction (Day 28) | 67% ± 7% | Xie et al., 2012[2] |
| PAI-1 Protein Reduction (Day 28) | 65.5% ± 4% | Xie et al., 2012[2] | |||
| Collagen Deposition | Significant suppression | Xie et al., 2012[3] | |||
| Diminished Ovarian Reserve | Mouse | PAI-1 siRNA-loaded nanoparticles | Primordial Follicle Increase | 62.05% | Li et al., 2024[1][4] |
| Secondary Follicle Increase | 54.92% | Li et al., 2024[1][4] | |||
| Antral Follicle Increase | 64.37% | Li et al., 2024[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound Administration in Mouse Tumor Models (Oral Gavage)
This protocol is a synthesized procedure based on standard oral gavage techniques in mice.
-
Animal Handling: Mice are gently restrained to minimize stress.
-
Dosage Preparation: this compound is dissolved in a suitable vehicle at the desired concentration.
-
Gavage Needle Selection: A sterile, ball-tipped gavage needle of appropriate size for the mouse is used.
-
Administration:
-
The mouse is held in an upright position.
-
The gavage needle is carefully inserted into the esophagus.
-
The this compound solution is slowly administered into the stomach.
-
-
Post-Administration Monitoring: Mice are monitored for any signs of distress.
PAI-1 siRNA Administration in Rat Lung Fibrosis Model (Intratracheal Instillation)
This protocol is based on the study by Xie et al. (2012).[3]
-
Animal Anesthesia: Rats are anesthetized.
-
Intratracheal Instillation:
-
The administration is repeated once every three days, starting from the third day after bleomycin (B88199) injection.[3]
-
Sham Control: Control animals receive an equal volume of normal saline.[3]
Visualizing the Pathways and Workflows
PAI-1 Signaling in Disease
Comparative Experimental Workflow
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peritumoral adipose tissue promotes lipolysis and white adipocytes browning by paracrine action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA against plasminogen activator inhibitor-1 ameliorates bleomycin-induced lung fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAI-1 siRNA-loaded biomimetic nanoparticles for ameliorating diminished ovarian reserve and inhibiting ovarian fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SK-216's Anti-Angiogenic Effect In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In Vivo Anti-Angiogenic Efficacy
Table 1: Effect of SK-216 on Primary Tumor Growth and Angiogenesis
| Animal Model | Treatment Group | Tumor Volume (mm³) (Mean ± SD) | Microvessel Density (vessels/mm²) (Mean ± SD) | Reference |
| Lewis Lung Carcinoma (Subcutaneous) | Control | 1850 ± 250 | 18.5 ± 2.1 | [1][2] |
| This compound (10 mg/kg/day, p.o.) | 950 ± 150 | 9.2 ± 1.5 | [1][2] | |
| B16 Melanoma (Subcutaneous) | Control | 1600 ± 300 | 20.1 ± 2.5 | [1][2] |
| This compound (10 mg/kg/day, p.o.) | 800 ± 180 | 10.3 ± 1.8 | [1][2] |
*Statistically significant difference compared to the control group.
Table 2: Comparative Efficacy of Other Anti-Angiogenic Agents
| Compound | Animal Model | Treatment Group | Tumor Volume (mm³) (Mean ± SD) | Microvessel Density (vessels/mm²) (Mean ± SD) | Reference |
| Tiplaxtinin | T24 Bladder Cancer Xenograft | Control | 1150 ± 302 | Not Reported | |
| Tiplaxtinin (20 mg/kg, p.o.) | 627 ± 248 | Reduced vs. Control | |||
| SU5416 | C6 Glioma (Dorsal Skinfold Chamber) | Control | ~14 (Relative Tumor Size) | ~140 (Total Vascular Density, cm/cm²) | |
| SU5416 | ~4 (Relative Tumor Size) | ~80* (Total Vascular Density, cm/cm²) |
*Statistically significant difference compared to the control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
In Vivo Tumor Model for this compound Efficacy
1. Cell Culture:
-
Lewis lung carcinoma (LLC) and B16 melanoma cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Models:
-
Male C57BL/6 mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
3. Tumor Cell Implantation:
-
For the subcutaneous tumor model, 1 x 10^6 LLC or B16 cells in 100 µL of phosphate-buffered saline (PBS) were injected subcutaneously into the flank of each mouse.
4. Drug Administration:
-
This compound was suspended in a 0.5% carboxymethylcellulose solution.
-
Mice were randomly assigned to control and treatment groups.
-
The treatment group received daily oral administration of this compound (10 mg/kg body weight) starting from day 7 after tumor cell implantation. The control group received the vehicle only.
5. Assessment of Tumor Growth:
-
Tumor size was measured every 2-3 days using calipers.
-
Tumor volume was calculated using the formula: (length × width²) / 2.
6. Quantification of Angiogenesis:
-
At the end of the experiment (e.g., day 21), tumors were excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels.
-
Microvessel density (MVD) was quantified by counting the number of CD31-positive vessels in several high-power fields.
7. Statistical Analysis:
-
Data were analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study's framework.
References
- 1. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SK-216: A Comparative Analysis with Alternative PAI-1 Inhibitors Across Diverse Cell Lines
Introduction to PAI-1 and its Role in Disease
Data Presentation: Comparative Efficacy of PAI-1 Inhibitors
Table 1: Effects of SK-216 on Different Cell Lines
| Cell Line | Cell Type | Key Findings | Reference |
| Lewis Lung Carcinoma (LLC) | Mouse Lung Carcinoma | Reduced tumor size and metastasis in vivo. | [1][4] |
| B16 Melanoma | Mouse Melanoma | Reduced tumor size and metastasis in vivo. | [1][3][4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human Endothelial Cells | Inhibited VEGF-induced migration and tube formation in vitro. | [1][4] |
| A549 | Human Lung Carcinoma | Blocked TGF-β-induced epithelial-mesenchymal transition (EMT). | [5] |
| MRC-5 | Human Lung Fibroblast | Inhibited TGF-β-induced differentiation into myofibroblasts. | [5] |
| Cell Line | Cell Type | Key Findings | IC50 Value | Reference |
| T24 | Human Bladder Cancer | Reduced proliferation, adhesion, and colony formation. | 43.7 ± 6.3 µM | [6][7] |
| UM-UC-14 | Human Bladder Cancer | Reduced proliferation. | 52.8 ± 1.6 µM | [7] |
| UROtsa | Benign Human Urothelial Cells | Higher IC50 compared to cancer cell lines. | 70.3 ± 0.1 µM | [7] |
| HeLa | Human Cervical Cancer | Reduced viability, colony formation, and migration. | Not specified | [8][9] |
| SiHa | Human Cervical Cancer | Reduced viability, colony formation, and migration. | Not specified | [8][9] |
Table 3: Effects of TM5275/TM5441 on Different Cell Lines
| Compound | Cell Line | Cell Type | Key Findings | IC50 Value | Reference |
| TM5275/TM5441 | HT1080 | Human Fibrosarcoma | Decreased cell viability and induced apoptosis. | 9.7 to 60.3 µM | [10] |
| TM5275/TM5441 | HCT116 | Human Colon Carcinoma | Decreased cell viability and induced apoptosis. | 9.7 to 60.3 µM | [10] |
| TM5275 | ES-2 | Human Ovarian Cancer | Decreased cell viability. | Not specified | [11] |
| TM5275 | JHOC-9 | Human Ovarian Cancer | Decreased cell viability. | Not specified | [11] |
| TM5275 | HSC-T6 | Rat Hepatic Stellate Cells | Inhibited TGF-β1-stimulated proliferation and fibrogenic activity. | Not specified | [12] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability and Proliferation Assays
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Measurement: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
Migration and Invasion Assays
-
Wound Healing (Migration) Assay:
-
Cells are grown to confluence in a multi-well plate.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The rate of wound closure is monitored and photographed at different time points to assess cell migration.
-
-
Boyden Chamber (Invasion) Assay:
-
The upper chamber of a Transwell insert is coated with Matrigel.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Apoptosis Assay
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of PAI-1 Inhibition
General Experimental Workflow for In Vitro Analysis
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
SK-216: A Comparative Analysis of a Novel PAI-1 Inhibitor Across Diverse Tumor Models
For Immediate Release
Introduction to SK-216 and its Mechanism of Action
Comparative Efficacy of this compound in Different Tumor Types
Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of this compound in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.
In Vivo Tumor Growth and Metastasis Inhibition
| Tumor Type | Animal Model | This compound Administration | Key Findings | Reference |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | Oral | Approximately 2-fold reduction in subcutaneous primary tumor size.[2] | Masuda et al., 2013 |
| B16 Melanoma | C57BL/6 Mice | Oral | Approximately 2-fold reduction in subcutaneous primary tumor size.[2] | Masuda et al., 2013 |
| Human Osteosarcoma (143B cells) | Nude Mice | Intraperitoneal | Significant decrease in lung metastatic area (approx. 0.3% in treated vs. 1.2% in control, p < 0.01). No significant effect on primary tumor growth.[6] | Uehara et al., 2018 |
| Malignant Pleural Mesothelioma (EHMES-10 & MSTO-211H cells) | Nude Mice | Oral | Significant reduction in tumor weight and angiogenesis in orthotopic models.[7] | Hattori et al., 2016 |
| Intestinal Polyps | Min Mice | Oral | Almost 2-fold reduction in the number of small intestinal polyps (study with SK-116 and this compound).[2] |
In Vitro Effects on Endothelial and Cancer Cells
| Cell Type | Assay | Treatment | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced Migration & Tube Formation | This compound | Inhibition of migration and tube formation.[1] | Masuda et al., 2013 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration & Tube Formation induced by various angiogenic factors (VEGF, bFGF, PDGF-BB, HGF) | This compound | Inhibition of migration and tube formation.[7] | Hattori et al., 2016 |
| Human Osteosarcoma Cells (143B) | Invasion Assay | This compound | Suppression of invasion activity. No effect on proliferation or migration.[6] | Uehara et al., 2018 |
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vivo this compound studies.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature.
In Vivo Tumor Xenograft Models
-
Tumor Measurement: Tumor volume was calculated using the formula: (length × width²) / 2.[8] Body weight was monitored as a measure of toxicity.
In Vitro Cell-Based Assays
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) and various cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Invasion Assay: The effect of this compound on cancer cell invasion was assessed using Matrigel-coated transwell inserts.[6] Cells that invaded through the Matrigel were stained and counted.
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Unveiling PAI-1 Suppression: A Comparative Analysis of SK-216
Executive Summary
Comparative Data: SK-216 vs. Other PAI-1 Inhibitors
| Inhibitor | Target | Method | Cell Line/System | Key Findings | Reference |
| This compound | PAI-1 | Western Blot | 143B Osteosarcoma | ~40% reduction in PAI-1 expression at 25 and 50 µM. | [1] |
| This compound | PAI-1 Activity | Enzymatic Assay | Not specified | IC50: 44 µM | [2] |
| Tiplaxtinin (PAI-039) | PAI-1 | Cell Viability | SiHa & HeLa | Significant reduction in viability and colony formation. | [3] |
| TM5275 | PAI-1 | Cell Viability | Various Cancer Cell Lines | IC50 range: 9.7 to 60.3 µM | |
| TM5441 | PAI-1 | Cell Viability | Various Cancer Cell Lines | IC50 range: 9.7 to 60.3 µM | |
| MDI-2268 | PAI-1 Activity | Enzymatic Assay | In presence of vitronectin | IC50: 75 µM | |
| MDI-2517 | PAI-1 Activity | Enzymatic Assay | In presence of vitronectin | IC50: 54 µM |
Experimental Methodologies
Western Blot Analysis of PAI-1 Suppression
1. Sample Preparation:
- Culture 143B osteosarcoma cells to 70-80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 0, 25, 50 µM) for a predetermined time (e.g., 24-48 hours).
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate proteins by molecular weight.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for PAI-1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify band intensities using densitometry software. Normalize PAI-1 band intensity to a loading control (e.g., β-actin or GAPDH).
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
1. Sample Collection:
- Culture cells and treat with this compound as described for the Western blot protocol.
- Collect the cell culture supernatant, which contains secreted PAI-1.
- Centrifuge the supernatant to remove any cellular debris.
2. ELISA Procedure:
- Use a commercially available PAI-1 ELISA kit.
- Coat a 96-well plate with a capture antibody specific for PAI-1.
- Add standards and samples (cell culture supernatant) to the wells.
- Incubate to allow PAI-1 to bind to the capture antibody.
- Wash the wells to remove unbound proteins.
- Add a detection antibody conjugated to an enzyme (e.g., HRP).
- Wash the wells.
- Add a substrate that reacts with the enzyme to produce a colorimetric signal.
- Measure the absorbance using a microplate reader.
- Calculate the concentration of PAI-1 in the samples based on the standard curve.
Signaling Pathways and Experimental Workflow
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procedures for the quantitative protein determination of urokinase and its inhibitor, PAI-1, in human breast cancer tissue extracts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SK-216 and Other Anti-Angiogenic Agents in In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quantitative In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor and anti-angiogenic effects of SK-216 and other prominent anti-angiogenic agents from various preclinical cancer models.
| Agent | Target | Cancer Model(s) | Tumor Growth Inhibition (TGI) | Microvessel Density (MVD) Reduction |
| This compound | PAI-1 | Lewis Lung Carcinoma, B16 Melanoma | Significant reduction in subcutaneous tumor size[1] | Significant reduction in tumor angiogenesis[1] |
| Bevacizumab | VEGF-A | Non-Small Cell Lung Cancer (NSCLC) Xenografts (H157, H460) | TGI > 85% (in high VEGF expressing model)[2] | Significant reduction[3] |
| Sorafenib | VEGFR, PDGFR, Raf Kinases | HLE Hepatocellular Carcinoma Xenograft, Lewis Lung Carcinoma | 49.3%[4], 20.8% - 45.3% (in combination)[5] | Significant reduction[4] |
| Sunitinib (B231) | VEGFR, PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma Xenograft | 91% reduction in tumor volume[6] | Significant reduction[7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams were generated using Graphviz.
Signaling Pathway of this compound (PAI-1 Inhibition)
Signaling Pathway of VEGF/VEGFR Inhibitors
Caption: VEGF/VEGFR inhibitors block key angiogenesis pathways.
In Vivo Efficacy Experimental Workflow
Caption: Workflow for in vivo anti-angiogenic efficacy studies.
Detailed Experimental Protocols
The following are generalized protocols for in vivo xenograft studies to assess the efficacy of anti-angiogenic agents, based on the methodologies described in the cited literature.
Cell Lines and Culture
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used to prevent rejection of human tumor xenografts. For syngeneic models like LLC, immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length × Width²) / 2.
Drug Administration
-
This compound: Administered orally.[1]
-
Bevacizumab: Typically administered intraperitoneally or intravenously at doses ranging from 5 to 20 mg/kg, once or twice weekly.[2]
-
Sorafenib: Administered orally by gavage at doses around 25-30 mg/kg daily.[4][5]
-
Sunitinib: Administered orally by gavage at doses ranging from 40 to 80 mg/kg daily.[6][7]
-
Treatment Initiation: Treatment usually commences once tumors reach a palpable size (e.g., 100-200 mm³).
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): The percentage of TGI is calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.
-
Microvessel Density (MVD) Analysis:
-
Tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are stained with antibodies against endothelial cell markers such as CD31 or CD34.
-
The density of microvessels is quantified by counting the number of stained vessels in several high-power fields under a microscope. The results are often expressed as the number of vessels per mm².
-
Statistical Analysis
-
Data are typically presented as the mean ± standard error of the mean (SEM).
-
Statistical significance between treatment and control groups is determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of bevacizumab enhances antitumor activity of erlotinib against non-small cell lung cancer xenografts depending on VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevacizumab delivery mediated by ultrasound-targeted microbubble destruction inhibited tumor growth and angiogenesis in lung cancer xenografts | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Lycopene in Combination With Sorafenib Additively Inhibits Tumor Metastasis in Mice Xenografted With Lewis Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SK-216
Chemical Identification:
-
Name: SK-216
-
Synonyms: 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid sodium salt
Hazard Summary and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier for detailed hazard information, related chemical compounds, such as naphthalenesulfonic acid sodium salts, exhibit certain common hazards.[3][4][5] Users should handle this compound with appropriate caution.
Potential Hazards:
-
May cause skin irritation.[5]
-
May cause serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Harmful if swallowed or inhaled.[6]
Required Personal Protective Equipment (PPE): A comprehensive list of required PPE should be detailed in the specific SDS for this compound. However, based on the potential hazards of similar compounds, the following are minimum requirements:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[3] |
Step-by-Step Disposal Protocol
It is mandatory to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before proceeding with disposal. The following are general guidelines based on best practices for similar chemical compounds.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Containerization and Labeling:
-
Use an Appropriate Container: Collect this compound waste in a chemically resistant container with a secure, tight-fitting lid.
-
Label the Container Clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid sodium salt)"
-
The associated hazards (e.g., Irritant)
-
The accumulation start date.
-
3. Disposal Method:
-
Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Recommended Disposal for Similar Compounds: For related chemical compounds, the recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[5] A common practice for organic compounds of this nature is incineration.[5]
-
For Solutions: If this compound is in a combustible solvent, it may be possible to burn the solution in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Do Not Dispose Down the Drain: As with most laboratory chemicals, this compound should not be disposed of in the sewer system.[3]
4. Storage of Waste:
-
Store Safely: Keep the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Await Pickup: Arrange for pickup by your institution's hazardous waste management service.
Experimental Workflow & Decision Making
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
Caption: A flowchart outlining the decision-making process for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for SK-216
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling SK-216. This document provides immediate and essential guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is critical to use the specified equipment to minimize exposure and ensure personal safety.
| Body Part | Protection | Specifications and Usage Guidelines |
| Eyes/Face | Safety Glasses/Goggles | Must be worn at all times in the laboratory. Use eye/face protection that complies with recognized standards. |
| Hands | Chemical-Resistant Gloves | Wear protective gloves. For this compound as supplied, impervious gloves are recommended. When mixing with other substances, consult the glove manufacturer's compatibility data. |
| Respiratory | Respirator | Required when there is a potential for inhalation of dusts, vapors, or aerosols. Respiratory protection should be based on established standards such as DIN EN 143 or DIN 14387. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. |
| Skin | Protective Clothing | Change any clothing that becomes contaminated. Preventive skin protection is advised. |
Hygiene and Safe Handling Practices
Strict adherence to hygiene and handling protocols is crucial to prevent contamination and accidental exposure.
| Practice | Guideline |
| General Hygiene | Wash hands thoroughly with soap and water after handling this compound.[1] |
| Eating and Drinking | Do not eat, drink, or smoke in designated laboratory areas where this compound is handled.[2] |
| Ventilation | Use in a well-ventilated area to minimize inhalation of any potential fumes or dust. |
| Contaminated Clothing | Remove and wash contaminated clothing before reuse. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[1] |
| Contaminated PPE | Handle as hazardous waste and dispose of in accordance with national and local regulations. |
| Empty Containers | Handle uncleaned containers in the same manner as the product itself.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
